

A Technical Guide to the Commercial Sources and Application of Methyl decanoate-D19

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Compound of Interest		
Compound Name:	Methyl decanoate-D19	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercially available sources of **Methyl decanoate-D19**, a deuterated stable isotope-labeled internal standard. It is intended for researchers, scientists, and drug development professionals who utilize quantitative analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This document summarizes key quantitative data from various suppliers, details a representative experimental protocol for its use, and includes visualizations to illustrate its application in analytical workflows.

Introduction to Methyl decanoate-D19

Methyl decanoate-D19 is the deuterated form of Methyl decanoate, a fatty acid methyl ester. In this isotopically labeled version, 19 of the hydrogen atoms have been replaced with deuterium. This mass difference allows it to be distinguished from its endogenous, unlabeled counterpart by mass spectrometry. Due to its chemical and physical properties being nearly identical to the unlabeled analyte, Methyl decanoate-D19 serves as an ideal internal standard for isotope dilution mass spectrometry.[1] The use of such a standard is crucial for correcting for variability during sample preparation, extraction, and analysis, thereby enhancing the accuracy and precision of quantitative measurements.[2][3]

Commercially Available Sources of Methyl decanoate-D19



The following table summarizes the key quantitative data for commercially available **Methyl decanoate-D19** from various suppliers. This information is critical for selecting the appropriate product based on experimental requirements such as required purity, isotopic enrichment, and quantity.

Supplier	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Isotopic Enrichment	Available Quantities
LGC Standards	1219804-67- 7	C11D19H3O 2	205.4083	98 atom % D	0.1 g, 0.5 g
CDN Isotopes	1219804-67- 7	CD3(CD2)8C OOCH3	205.41	98 atom % D	0.1 g, 0.5 g
TRC	1219804-67- 7	C11D19H3O 2	205.4083	Not Specified	5 mg, 10 mg

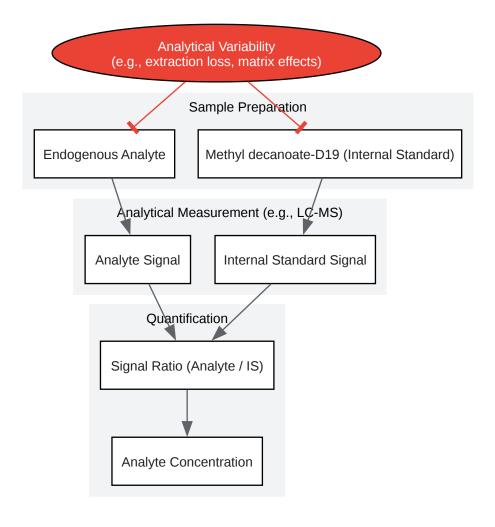
Application: Quantitative Analysis using a Deuterated Internal Standard

Methyl decanoate-D19 is primarily used as an internal standard in quantitative analytical methods. The underlying principle is that the deuterated standard, when added to a sample at the beginning of the workflow, will behave identically to the endogenous analyte throughout the entire process. Any loss of analyte during sample preparation or variations in instrument response will be mirrored by the internal standard.[1] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved.

Logical Relationship of an Internal Standard

The following diagram illustrates the fundamental concept of how a deuterated internal standard corrects for analytical variability.





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Caption: Logical workflow for quantitative analysis using an internal standard.

Experimental Protocols

While specific protocols are highly dependent on the analyte of interest, the matrix, and the instrumentation used, the following provides a detailed, representative methodology for the use of **Methyl decanoate-D19** as an internal standard in a typical LC-MS/MS workflow for the quantification of unlabeled Methyl decanoate in a biological matrix.

General Protocol for Quantification of Methyl Decanoate in Plasma using LC-MS/MS

1. Preparation of Stock and Working Solutions:



- Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of unlabeled Methyl decanoate and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of Methyl decanoate-D19 and dissolve it in 1 mL of the same organic solvent.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution with the solvent to cover the expected concentration range of the analyte in the samples.
- Internal Standard Working Solution: Prepare a working solution of **Methyl decanoate-D19** at a concentration that provides a stable and robust signal in the mass spectrometer. This concentration should be kept constant across all samples, calibrators, and quality controls.

2. Sample Preparation:

- To 100 μ L of plasma sample, calibration standard, or quality control sample, add 10 μ L of the internal standard working solution.
- Vortex briefly to ensure thorough mixing.
- Perform a protein precipitation step by adding 300 μL of cold acetonitrile. Vortex vigorously for 1 minute.
- Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 μL of the mobile phase starting condition.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 μm).



- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient tailored to achieve good separation and peak shape for Methyl decanoate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40°C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
 - Scan Type: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Optimized precursor-to-product ion transitions for both unlabeled Methyl decanoate and Methyl decanoate-D19.
 - Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

4. Data Analysis:

- Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / Internal Standard Area) for each sample, calibrator, and quality control.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.



Experimental Workflow Diagram

The following diagram visualizes the key steps in the experimental protocol described above.



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Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.

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